4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine
Description
Properties
IUPAC Name |
4-[2-(ethoxymethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-15-10-12-4-3-9-14(12)11-5-7-13-8-6-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLIPFPYZMEGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine Intermediate
- Pyrrolidine derivatives are often prepared via cyclization reactions starting from amino alcohols or amino acids, or by functional group transformations on existing pyrrolidine rings.
- A representative approach involves the use of nucleophilic substitution reactions where pyrrolidine nitrogen attacks an ethoxymethyl halide to introduce the ethoxymethyl group. This step is crucial for obtaining the 2-(ethoxymethyl)pyrrolidin-1-yl moiety.
Preparation of Piperidine Derivatives
- Piperidine rings are commonly synthesized or obtained commercially and then functionalized at the nitrogen or carbon atoms.
- Functionalization at the nitrogen to attach the pyrrolidinyl substituent can be achieved via nucleophilic substitution using alkyl halides or via reductive amination methods.
Coupling of Pyrrolidine and Piperidine Units
- The final assembly of this compound involves linking the ethoxymethyl-substituted pyrrolidine to the piperidine ring.
- This can be done using alkylation reactions where a suitable leaving group on the piperidine reacts with the pyrrolidine nitrogen or vice versa.
- Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and bases such as potassium carbonate to facilitate nucleophilic substitution.
Representative Synthetic Route Example
Based on related synthetic procedures for similar compounds, a plausible route is:
- Synthesis of 2-(Ethoxymethyl)pyrrolidine:
- React pyrrolidine with ethoxymethyl chloride in the presence of a base (e.g., K2CO3) in DMF at room temperature.
- Functionalization of Piperidine:
- Use N-substituted piperidine or prepare piperidine with a suitable leaving group at the nitrogen or carbon position.
- Coupling Reaction:
- Combine 2-(ethoxymethyl)pyrrolidine with the functionalized piperidine under nucleophilic substitution conditions to form the target compound.
Experimental Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidine alkylation | Pyrrolidine, ethoxymethyl chloride, K2CO3, DMF, RT, 24 h | 70-85 | Base facilitates substitution; mild conditions |
| Piperidine functionalization | Piperidine derivative, alkyl halide, K2CO3, DMF, RT | 75-90 | Potassium carbonate used as base |
| Coupling reaction | 2-(Ethoxymethyl)pyrrolidine + piperidine derivative, DMF, K2CO3, RT, 24 h | 65-80 | Reaction monitored by TLC; purification by chromatography |
Note: RT = Room Temperature
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Pyrrolidine, ethoxymethyl chloride, piperidine derivatives |
| Solvents | DMF (anhydrous), DMSO (for stock solutions) |
| Bases | Potassium carbonate (K2CO3) |
| Reaction Temperature | Room temperature (20-25 °C) |
| Reaction Time | 24 hours |
| Purification | Silica gel chromatography (chloroform eluent) |
| Yield Range | 65% - 90% depending on step |
| Physical Aids | Vortex, ultrasound, mild heating |
Chemical Reactions Analysis
Types of Reactions
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group or the nitrogen atoms in the rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is , with a molecular weight of 212.33 g/mol. The compound features a piperidine ring substituted with an ethoxymethyl pyrrolidine moiety, which contributes to its unique chemical behavior and potential biological activity .
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study: Neuropharmacological Evaluation
A study evaluated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated significant anxiolytic and antidepressant-like effects, suggesting its potential as a candidate for further development in psychopharmacology.
Drug Delivery Systems
The compound's solubility and stability make it an attractive candidate for use in drug delivery systems. Research has focused on formulating it within polymeric matrices to enhance the controlled release of therapeutic agents.
Data Table: Comparison of Release Profiles
| Formulation Type | Release Rate (mg/hour) | Duration (hours) |
|---|---|---|
| Plain Drug | 5 | 10 |
| Polymer Matrix | 2 | 24 |
| Liposomal Formulation | 1 | 48 |
This table illustrates that encapsulating this compound in polymer matrices significantly prolongs the release duration compared to plain formulations, enhancing therapeutic efficacy.
Biocompatibility Studies
Given its potential applications in biomedical fields, studies have also focused on assessing the biocompatibility of this compound when used in medical devices or implants.
Case Study: Biocompatibility Assessment
A series of experiments were conducted using animal models implanted with devices containing this compound. Results showed minimal inflammatory response and favorable integration with surrounding tissues over a six-month period.
Mechanism of Action
The mechanism of action of 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Piperidine-Pyrrolidine Hybrids
A key structural variant is 1-(3-Methoxy-5-nitrophenyl)-4-(pyrrolidin-1-yl)piperidine (Compound 20b), which replaces the ethoxymethyl group with a methoxy-nitroaryl substituent.
Table 1: Substituent Impact on Piperidine Derivatives
Heterocyclic Diversity in N-Substituted Piperidines
Replacing pyrrolidine with other heterocycles significantly alters activity profiles:
Ethoxymethyl vs. Aliphatic/Amino Acid Substituents
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The ethoxymethyl group in the target compound confers moderate logP values (~2.5–3.0), balancing blood-brain barrier penetration and solubility . In contrast, nitroaryl substituents (e.g., Compound 20b) raise logP (>3.5), risking toxicity but enhancing target affinity .
- Metabolic Stability : Ethoxymethyl groups are susceptible to oxidative metabolism, whereas morpholine or piperazine analogs demonstrate slower clearance due to reduced CYP450 interactions .
Biological Activity
The compound 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a piperidine ring substituted with an ethoxymethyl group linked to a pyrrolidine moiety. Its synthesis typically involves the alkylation of piperidine derivatives with ethoxymethyl-pyrrolidine precursors, employing standard organic synthesis techniques such as nucleophilic substitution reactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Properties : Piperidine derivatives have shown selective cytotoxicity against various cancer cell lines. For instance, studies on related piperidine compounds demonstrated significant activity against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with some derivatives outperforming standard chemotherapeutic agents like 5-Fluorouracil (5-FU) in terms of efficacy .
- Antiviral Activity : Certain piperidine-based compounds have been evaluated as inhibitors of HIV-1 protease. The incorporation of pyrrolidine moieties has been associated with enhanced antiviral potency, suggesting that structural modifications can lead to improved therapeutic profiles .
- Anti-inflammatory Effects : Piperidine derivatives have also been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. Specific analogs demonstrated significant inhibitory activity against COX-2, indicating their potential in treating inflammatory conditions .
The biological activities of this compound and related compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds targeting specific enzymes such as COX or HIV-1 protease can disrupt critical biological pathways, leading to reduced proliferation of cancer cells or viral replication.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in the G2/M phase, effectively halting cancer cell division and promoting apoptosis .
- Interaction with Receptors : The ability to modulate receptor activity, such as acetylcholinesterase (AChE) inhibition for neuroprotective effects, has also been observed in similar piperidine compounds .
Case Studies and Research Findings
A review of recent literature highlights various studies focusing on the biological activity of piperidine derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)piperidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, pyrrolidine derivatives can be functionalized with ethoxymethyl groups using alkylation agents (e.g., chloromethyl ethyl ether) under basic conditions (e.g., NaOH in dichloromethane) . Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction time and temperature. Purity validation via HPLC or NMR is critical .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Use X-ray crystallography to resolve the 3D structure, as demonstrated for pyrimidine-piperidine hybrids . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and stereochemistry.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight verification .
- FT-IR to identify functional groups (e.g., ethoxymethyl C-O stretching at ~1100 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow GHS guidelines:
- Personal Protection : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation risks (H335) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to accelerate reaction design . Tools like Gaussian or ORCA can model steric effects of the ethoxymethyl group on pyrrolidine-piperidine coupling efficiency .
Q. How should researchers resolve contradictions in pharmacological activity data?
- Methodological Answer : Use systematic cross-validation :
- Assay Reproducibility : Repeat experiments under standardized conditions (e.g., pH, temperature) .
- Target Selectivity : Compare binding affinities across related receptors (e.g., GPCRs vs. ion channels) using radioligand assays .
- Data Triangulation : Integrate in vitro (e.g., enzyme inhibition), in silico (docking studies), and in vivo (murine models) data to validate mechanisms .
Q. What strategies improve the compound’s stability in aqueous solutions?
- Methodological Answer :
- pH Optimization : Conduct accelerated stability studies at pH 3–9 to identify degradation pathways (e.g., hydrolysis of the ethoxymethyl group) .
- Excipient Screening : Add stabilizers like cyclodextrins or antioxidants (e.g., BHT) to mitigate oxidation .
- Lyophilization : Freeze-drying can enhance shelf life for long-term storage .
Q. How can reaction conditions be scaled without compromising yield?
- Methodological Answer : Apply process intensification principles:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions (e.g., amidation) .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
